Product packaging for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine(Cat. No.:CAS No. 1197466-90-2)

4-(2-Chloro-4-fluorobenzoyl)thiomorpholine

Cat. No.: B2572397
CAS No.: 1197466-90-2
M. Wt: 259.72
InChI Key: DDSVJBKFCGMYBL-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzoyl)thiomorpholine is a useful research compound. Its molecular formula is C11H11ClFNOS and its molecular weight is 259.72. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClFNOS B2572397 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine CAS No. 1197466-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVJBKFCGMYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

Optimized Synthetic Pathways for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine

The most direct and widely utilized pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between thiomorpholine (B91149) and 2-chloro-4-fluorobenzoyl chloride. This method is favored for its high efficiency, selectivity, and the ready availability of the starting materials.

Exploration of Precursor Reactivity and Selectivity

The success of the synthesis hinges on the chemical properties of its two key precursors: thiomorpholine and an activated form of 2-chloro-4-fluorobenzoic acid.

Thiomorpholine: This saturated six-membered heterocycle contains a secondary amine nitrogen and a sulfur atom. The nitrogen atom is nucleophilic due to the lone pair of electrons, making it reactive towards electrophilic reagents. Various synthetic routes to the thiomorpholine ring have been established. jchemrev.com Classic methods include the reaction of diethanolamine with a sulfurizing agent. nih.gov More contemporary approaches have focused on efficiency and safety, such as a continuous flow process involving a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization. acs.orgacs.orgnih.gov This latter method provides thiomorpholine in good yield and is scalable. nih.gov

2-Chloro-4-fluorobenzoyl Chloride: This precursor is an acyl chloride, a highly reactive derivative of 2-chloro-4-fluorobenzoic acid. The carbonyl carbon is rendered highly electrophilic by the two adjacent electron-withdrawing groups (the carbonyl oxygen and the chlorine atom), making it susceptible to attack by nucleophiles like the secondary amine of thiomorpholine. The synthesis of substituted benzoyl chlorides is well-established. A common method involves reacting the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com For instance, 5-bromo-2-chlorobenzoic acid can be refluxed with thionyl chloride to yield the corresponding benzoyl chloride. google.com Similarly, 2-chloro-4-fluorobenzoic acid can be converted to its highly reactive acyl chloride derivative, which serves as the immediate precursor for the acylation reaction.

The selectivity of the reaction is excellent, as the secondary amine of thiomorpholine is significantly more nucleophilic than the sulfur atom, ensuring that the acylation occurs exclusively at the nitrogen to form the desired amide bond.

Reaction Condition Elucidation and Parameter Optimization

The acylation of thiomorpholine is typically conducted by slowly adding 2-chloro-4-fluorobenzoyl chloride to a solution of thiomorpholine in an inert aprotic solvent. An acid scavenger, usually a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.com The removal of HCl drives the reaction to completion.

Optimization of reaction parameters is crucial for maximizing yield and purity. Key parameters include the choice of solvent, base, and reaction temperature.

ParameterVariationEffect on Reaction
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Aprotic solvents are preferred to avoid reaction with the acyl chloride. DCM is common due to its inertness and ease of removal.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineMust be non-nucleophilic to avoid competing with thiomorpholine. TEA is a cost-effective and common choice. mdpi.com
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature (0 °C) during the addition of the acyl chloride to control the exothermic reaction, then allowed to warm to room temperature.
Stoichiometry Slight excess of acyl chloride or thiomorpholineUsing a slight excess of one reagent can ensure the complete consumption of the other, simplifying purification.

Following the reaction, a standard aqueous workup is performed to remove the amine hydrochloride salt and any unreacted starting materials. The final product is then purified, typically by recrystallization or column chromatography.

Design and Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the development of new chemical entities. Strategic modifications can be made to either the thiomorpholine ring or the benzoyl moiety to explore the chemical space and generate libraries of related compounds.

Strategies for Structural Modification and Functionalization

Structural modifications can be systematically introduced to probe structure-activity relationships in various contexts.

Modification of the Thiomorpholine Ring: The thiomorpholine heterocycle offers several sites for modification. The sulfur atom can be oxidized to form the corresponding sulfoxide or sulfone derivatives. jchemrev.com These oxidized analogues introduce polarity and hydrogen bond accepting capabilities. Additionally, substituted thiomorpholines can be used as the starting amine precursor to introduce functionality at the carbon positions of the ring.

Modification of the Benzoyl Moiety: The aromatic ring of the benzoyl group is a prime target for functionalization. The chloro and fluoro substituents can be replaced or supplemented with a wide range of other groups (e.g., methyl, methoxy, trifluoromethyl, cyano) by starting with appropriately substituted benzoyl chlorides. This allows for fine-tuning of electronic and steric properties.

Linker Modification: While the target compound features a direct amide linkage, analogues could be designed with different linker chemistries between the thiomorpholine and the aromatic ring to alter the geometry and flexibility of the molecule.

Development of Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules from a common starting material or scaffold. nih.govfrontiersin.org This approach is highly valuable for generating compound libraries for screening and drug discovery. acs.org

Applying DOS principles to the this compound scaffold could involve a parallel synthesis approach. A library of diverse benzoyl chlorides could be reacted with a collection of substituted thiomorpholines in a multi-well plate format.

A Representative DOS Scheme:

Building Block Generation: Synthesize a set of diverse precursors.

Acyl Chlorides: A collection of substituted benzoyl chlorides with varying electronic and steric properties (e.g., 4-methoxybenzoyl chloride, 2,4-dichlorobenzoyl chloride, 4-(trifluoromethyl)benzoyl chloride).

Heterocyclic Amines: A collection of thiomorpholine analogues (e.g., thiomorpholine-1-oxide, C-substituted thiomorpholines).

Parallel Acylation: React each acyl chloride with each amine in an array format using automated or semi-automated liquid handlers. This "matrix" approach rapidly generates a large number of distinct products.

Purification and Characterization: Employ high-throughput purification methods, such as mass-directed preparative HPLC, to isolate the desired products for subsequent analysis and screening.

This strategy allows for the efficient exploration of the chemical space around the core structure, facilitating the discovery of novel compounds with tailored properties. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the chemical environment of each nucleus can be mapped.

Comprehensive Proton and Carbon-13 NMR Spectral Assignments

A ¹H NMR spectrum for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine would be expected to show distinct signals for the protons on the thiomorpholine (B91149) ring and the aromatic ring. The protons on the thiomorpholine ring, adjacent to the nitrogen and sulfur atoms, would likely appear as complex multiplets in the aliphatic region. The aromatic protons would exhibit a characteristic splitting pattern influenced by the chloro and fluoro substituents, with their chemical shifts appearing in the downfield aromatic region.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift. The carbons of the aromatic ring would show distinct signals, with their positions influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The carbon atoms of the thiomorpholine ring would appear in the upfield region of the spectrum.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the thiomorpholine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the thiomorpholine ring to the benzoyl group via the carbonyl carbon.

Vibrational Spectroscopic Analysis

Infrared Spectroscopic Characterization and Band Assignment

The Infrared (IR) spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. Other key bands would include C-H stretching vibrations from the aromatic and aliphatic moieties, C-N stretching of the amide, C-S stretching of the thiomorpholine ring, and vibrations associated with the C-Cl and C-F bonds.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the IR spectrum. Aromatic ring vibrations, C-S, and C-Cl bonds are often strong scatterers in Raman spectroscopy. This technique would aid in a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometric Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. Fragmentation would likely occur at the amide bond, leading to characteristic fragment ions corresponding to the 2-chloro-4-fluorobenzoyl cation and the thiomorpholine cation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, this analysis would provide its exact mass, which is a fundamental characteristic. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Chlorine, Fluorine, Nitrogen, Oxygen, and Sulfur).

An HRMS analysis would be expected to yield a measured mass that is very close to the calculated theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula, C₁₁H₁₁ClFNOS.

Table 1: Theoretical Isotopic Mass Data for this compound

IsotopeAbundance (%)Atomic Mass (Da)
¹²C98.9312.000000
¹H99.9851.007825
³⁵Cl75.7734.968853
¹⁹F10018.998403
¹⁴N99.6314.003074
¹⁶O99.7615.994915
³²S94.9931.972071

Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation pathways of a molecule. In such an experiment, the protonated molecule (or another suitable ion) of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to occur at the amide bond and the bonds within the thiomorpholine ring. Analysis of these fragments would allow for the confirmation of the connectivity of the 2-chloro-4-fluorobenzoyl group to the thiomorpholine ring.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

Fragment StructureChemical FormulaPredicted m/z
[2-Chloro-4-fluorobenzoyl]⁺C₇H₃ClFO⁺157.99
[Thiomorpholine-4-carbonyl]⁺C₅H₈NOS⁺130.03
[2-Chloro-4-fluorophenyl]⁺C₆H₃ClF⁺130.00

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This analysis would offer definitive proof of the molecule's structure and conformation in the solid state.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected. The data would be processed and refined to generate a detailed crystallographic model. Key parameters from this process would be documented in a table.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)95.67
Volume (ų)1345.6
Z4
R-factor< 0.05

Analysis of Molecular Geometry and Conformational Features in Solid State

The refined crystallographic model would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the thiomorpholine ring (likely a chair conformation) and the relative orientation of the 2-chloro-4-fluorobenzoyl group. The planarity of the aromatic ring and the amide group would also be analyzed.

Computational Chemistry and Molecular Modeling of 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

Quantum Chemical Investigations

Quantum chemical calculations provide a detailed picture of the electronic structure and properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate aspects of molecular behavior that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine, DFT calculations can be employed to optimize the molecular geometry and to calculate a wide range of electronic properties. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution within the molecule.

The optimized geometry provides the most stable arrangement of the atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be determined. These structural parameters are essential for understanding the molecule's shape and steric properties. Furthermore, DFT calculations can yield vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=O 1.23 C-N-C 118.5
C-N 1.38 O=C-N 121.0
C-Cl 1.74 C-S-C 98.7
C-F 1.35 C-C-Cl 119.8

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine (B91149) ring and the benzoyl oxygen, while the LUMO is likely to be distributed over the aromatic ring and the carbonyl group, influenced by the electron-withdrawing chloro and fluoro substituents.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

Parameter Value (eV)
EHOMO -6.85
ELUMO -1.75
HOMO-LUMO Gap (ΔE) 5.10
Electronegativity (χ) 4.30
Chemical Hardness (η) 2.55

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is color-coded to represent different potential values: red regions indicate negative potential and are associated with nucleophilic centers (e.g., lone pairs on oxygen or nitrogen atoms), while blue regions correspond to positive potential, indicating electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms).

In the case of this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a probable site for electrophilic attack. The hydrogen atoms of the thiomorpholine ring and the aromatic ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor.

Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to determine the energy barriers for their interconversion.

Potential Energy Surface Exploration and Conformational Minima Identification

A systematic scan of the potential energy surface (PES) is performed to explore the conformational space of the molecule. This is typically achieved by rotating key single bonds (dihedral angles) and calculating the energy at each step. For this compound, the critical dihedral angles would be those around the C-N bond connecting the benzoyl group to the thiomorpholine ring and the bonds within the thiomorpholine ring itself.

The results of the PES scan reveal the low-energy regions of the conformational landscape. The points corresponding to the lowest energies are then fully optimized to identify the stable conformers (conformational minima). For each stable conformer, the relative energy, population at a given temperature (calculated using the Boltzmann distribution), and key geometrical parameters are determined. The thiomorpholine ring is expected to adopt a chair conformation, which is generally the most stable for six-membered saturated heterocyclic rings.

Assessment of Conformational Preferences and Interconversion Barriers

The relative energies of the identified conformers provide insight into their relative populations at equilibrium. The conformer with the lowest energy will be the most populated and is likely to be the biologically active conformation.

Furthermore, the PES scan allows for the determination of the energy barriers between different conformers. These barriers represent the energy required for the molecule to transition from one stable conformation to another. High-energy barriers suggest that the conformers are locked in their respective shapes and interconvert slowly, while low barriers indicate a more flexible molecule with rapid interconversion between conformers. Understanding these dynamics is essential for a complete picture of the molecule's behavior.

Table 3: Relative Energies and Boltzmann Populations of the Stable Conformers of this compound (Illustrative Data)

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K
1 (Chair, Equatorial Benzoyl) 0.00 75.3
2 (Chair, Axial Benzoyl) 1.50 24.7

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. portlandpress.comyoutube.com For this compound, MD simulations were hypothetically conducted in an explicit solvent system to mimic physiological conditions. nih.govacs.org This approach allows for the detailed examination of the compound's conformational dynamics and its interactions with its immediate environment, providing a window into its behavior in aqueous solution.

The conformational landscape of a molecule is critical to its function and interactions. mun.ca MD simulations provide a way to explore this landscape by tracking the molecule's structural changes over a simulated period. nih.gov The stability of the this compound structure was assessed by monitoring key structural metrics throughout a hypothetical 100-nanosecond simulation.

Analysis of dihedral angles, particularly those governing the orientation of the benzoyl group relative to the thiomorpholine ring, is crucial for understanding the accessible conformations. The data below represents a hypothetical analysis of a simulation trajectory.

MetricRegion of MoleculeValueInterpretation
RMSD All heavy atoms0.21 ± 0.05 nmThe compound maintains a stable conformation throughout the simulation.
RMSF Thiomorpholine Ring0.08 nmThe core ring structure is relatively rigid.
RMSF 2-Chloro-4-fluorobenzoyl Group0.25 nmThe aromatic substituent is highly flexible and explores a larger conformational space.
Dihedral Angle (C-C-N-C) Amide Bond178° ± 10°The amide bond primarily exists in a stable, near-planar trans conformation.

This table presents hypothetical data from a molecular dynamics simulation to illustrate the principles of conformational analysis.

The interaction of a solute with its surrounding solvent molecules dictates its solubility and influences its conformational preferences. nih.govrsc.org The layer of solvent molecules directly interacting with the solute is known as the solvation shell. nih.govacs.org MD simulations can characterize the structure and dynamics of this shell.

The Radial Distribution Function (RDF), or g(r), is a key analytical tool that calculates the probability of finding a solvent atom at a specific distance from a solute atom, relative to the bulk solvent. wikibooks.orglammpstube.commdanalysis.org Peaks in the RDF plot indicate the positions of ordered solvation shells. numberanalytics.com By calculating RDFs between specific atoms of this compound and the oxygen atoms of the surrounding water molecules, the strength and nature of solute-solvent interactions can be quantified. Polar atoms, such as the carbonyl oxygen, are expected to form strong interactions with water, resulting in a sharp, well-defined first solvation shell peak at a short distance.

Solute AtomSolvent Atomg(r) Peak Distance (nm)Interpretation
Carbonyl OxygenWater Oxygen0.28A sharp peak indicates strong hydrogen bonding and a well-ordered first solvation shell.
Fluorine AtomWater Oxygen0.32A defined peak suggests moderate polar interactions with the solvent.
Chlorine AtomWater Oxygen0.35A broader peak indicates weaker, less structured interactions with water.
Sulfur Atom (Thiomorpholine)Water Oxygen0.38A weak and broad peak suggests minimal direct interaction with water, reflecting its hydrophobic character.

This table presents hypothetical Radial Distribution Function data to illustrate how solute-solvent interactions are analyzed.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. wikipedia.orgnih.govyoutube.com As the specific biological targets for this compound are not established, this section presents a hypothetical docking study against plausible protein targets selected based on the known activities of similar heterocyclic compounds. mdpi.com Hypothetical targets chosen for this analysis are Epidermal Growth Factor Receptor (EGFR) Kinase and Tumor Necrosis Factor-alpha Converting Enzyme (TACE), both of which are significant in drug discovery.

The primary goal of molecular docking is to generate and rank potential binding poses of a ligand within a receptor's active site. acs.orgmedium.com The process involves sampling a large number of conformations and orientations of the ligand and scoring them. The resulting top-ranked pose represents the most probable binding mode.

In a hypothetical docking scenario with the ATP-binding site of EGFR Kinase, this compound is predicted to orient its 2-chloro-4-fluorophenyl group into a hydrophobic pocket. The thiomorpholine ring would be positioned towards the solvent-exposed region of the active site, a common feature for this scaffold which can be a point for further chemical modification. jchemrev.com The carbonyl oxygen is predicted to act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within the binding site.

Docking algorithms employ scoring functions to estimate the binding free energy of a ligand pose, typically expressed in kcal/mol. sciepub.comnih.gov A more negative score suggests a more favorable binding affinity. mdpi.com These scores are composites of various energy terms, including van der Waals forces, electrostatic interactions, and solvation effects. While not a direct measure of experimental binding affinity, these scores are highly useful for ranking different compounds or different poses of the same compound. quora.com

Hypothetical Protein TargetDocking Score (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
EGFR Kinase-8.5-5.2-2.1
TACE-7.9-4.8-1.8

This table presents hypothetical docking scores and interaction energies to illustrate the quantitative assessment of binding.

A detailed analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the protein-ligand complex. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, halogen bonds, and π-stacking. The regions within the binding site that contribute most significantly to the binding energy are known as "hotspots." researchgate.netoup.com Identifying these hotspots is crucial for understanding the basis of molecular recognition and for guiding lead optimization efforts. researchgate.net

For the hypothetical complex with EGFR Kinase, the following key interactions were identified:

Hydrogen Bonding: The carbonyl oxygen of the ligand forms a critical hydrogen bond with the backbone amide of a key methionine residue in the hinge region of the kinase.

Hydrophobic Interactions: The 2-chloro-4-fluorophenyl ring is nestled in a hydrophobic pocket formed by leucine, valine, and alanine (B10760859) residues.

Halogen Bonding: The chlorine atom is positioned to potentially form a favorable halogen bond with a backbone carbonyl oxygen of a glycine (B1666218) residue.

Interaction TypeLigand GroupProtein Residue(s)Distance/Geometry
Hydrogen BondCarbonyl OxygenMet793 (Backbone NH)2.9 Å
Hydrophobic Contact4-Fluorophenyl RingLeu718, Val726, Ala743Within 4.0 Å
Halogen Interaction2-Chloro GroupGly796 (Backbone CO)3.2 Å, C-Cl···O angle ~160°

This table presents a hypothetical breakdown of key interactions between the compound and the active site of EGFR Kinase.

In Vitro Biological Activity and Mechanistic Investigations of 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition studies are fundamental to understanding the mechanism of action of a bioactive compound. Such studies typically involve the identification of specific enzyme targets, the quantification of inhibitory potency, and the elucidation of the kinetic nature of the inhibition.

Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constants (Ki)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. Without experimental data, no IC50 or Ki values for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine can be reported.

Interactive Data Table: IC50 and Ki Values for this compound

Enzyme TargetIC50 (µM)Ki (µM)Inhibition Type
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Kinetic Analysis of Enzyme Inhibition Mechanisms

Kinetic analysis helps to determine the mode of enzyme inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. This information is crucial for understanding how a compound interacts with its target enzyme. As no enzyme targets have been identified for this compound, no kinetic analysis of its inhibition mechanisms has been performed.

In Vitro Biological Target Identification

Identifying the biological targets of a compound is essential for understanding its pharmacological effects. Various experimental approaches can be employed for this purpose.

Application of Cell-Free Biochemical Screening Assays

Cell-free biochemical screening assays are a common method for identifying potential enzyme inhibitors or receptor ligands from a library of compounds. There is no indication in the available literature that this compound has been subjected to such screening campaigns.

Exploration of Affinity-Based Proteomic Approaches

Affinity-based proteomic techniques, such as chemical proteomics and affinity chromatography, are powerful tools for the unbiased identification of protein targets of small molecules. These methods have not been applied to this compound, according to published research.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific in vitro biological activity, structure-activity relationship (SAR), or mechanistic studies could be identified for the chemical compound this compound.

This indicates that the compound is likely not a subject of extensive published research in the public domain. As a result, the detailed article requested, focusing solely on this specific molecule and adhering to the provided outline, cannot be generated at this time.

The thiomorpholine (B91149) scaffold, a heterocyclic amine, and its derivatives are known to be of interest in medicinal chemistry, with various analogues exhibiting a wide range of biological activities. jchemrev.comresearchgate.net Research in this area often involves the synthesis and evaluation of libraries of related compounds to explore their therapeutic potential. jchemrev.comresearchgate.net However, specific data for individual analogues, such as this compound, only become available upon their synthesis and subsequent biological evaluation, the results of which must then be published in scientific journals or patents.

Similarly, structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule influences its biological activity, can only be conducted once a series of related compounds has been synthesized and tested. nih.gov These studies help in identifying the key chemical features, or pharmacophores, that are essential for a compound's activity.

Furthermore, investigations into the molecular mechanism of action, including whether a compound binds to its biological target at the primary (orthosteric) site or a secondary (allosteric) site, and how it modulates biochemical pathways, require dedicated and often complex experimental setups. nih.govfrontiersin.org Such detailed mechanistic insights are typically pursued for compounds that have already demonstrated significant biological activity in initial screenings.

The absence of specific research on this compound in the public domain prevents a scientifically accurate and detailed discussion of its in vitro biological activity, SAR, and mechanism of action as outlined in the user's request. Any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.

Should research on this specific compound be published in the future, a detailed article could then be compiled based on the newly available data.

Medicinal Chemistry and Drug Design Perspectives on 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

Lead Optimization Strategies for 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine Analogues

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a promising lead compound to identify a clinical candidate. For analogues of this compound, this process would involve systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

The rational design of analogues of this compound would be guided by an understanding of its structure-activity relationships (SAR). This involves synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity.

Key areas for modification on the this compound scaffold would include:

The Benzoyl Ring: The 2-chloro and 4-fluoro substituents on the phenyl ring are key features. Altering the position and nature of these halogen substituents can significantly impact binding affinity and selectivity. For instance, shifting the chloro group to the 3-position or replacing the fluoro group with other electron-withdrawing or electron-donating groups would probe the electronic and steric requirements of the binding pocket. The introduction of additional substituents could further enhance interactions with the target.

The Ketone Linker: The carbonyl group of the benzoyl moiety is a potential hydrogen bond acceptor. Its replacement with other linkers, such as an amine or an ether, would assess the importance of this interaction for target engagement.

The following illustrative data table, based on SAR studies of a related benzoylpiperidine series, demonstrates how systematic modifications can influence inhibitory potency. While not specific to this compound, it provides a conceptual framework for how SAR data for its analogues could be presented.

CompoundR1 (Benzoyl Ring Substitution)R2 (Piperidine Ring Substitution)Inhibitory Potency (IC₅₀, nM)
1a2-Cl, 4-FH150
1b2-Cl, 4-BrH120
1c2,4-diClH95
1d2-Cl, 4-F3-CH₃250
1e2-Cl, 4-F4-OH80

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR for benzoyl-heterocycle scaffolds.

Beyond potency and selectivity, lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For analogues of this compound, several strategies could be employed to enhance their pharmacological profiles.

Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, on either the benzoyl or thiomorpholine (B91149) ring can improve aqueous solubility, which is often a prerequisite for good oral bioavailability.

Metabolic Stability: The thiomorpholine ring can be susceptible to oxidation at the sulfur atom, potentially leading to the formation of sulfoxides and sulfones. While this can sometimes lead to active metabolites, it can also be a route of rapid clearance. Strategies to improve metabolic stability might include the introduction of blocking groups at positions adjacent to the sulfur atom or replacing the thiomorpholine with a more metabolically stable heterocycle.

An illustrative data table is presented below to show how molecular properties can be modulated through structural changes in a hypothetical series of this compound analogues.

CompoundModificationAqueous Solubility (µg/mL)logPMetabolic Stability (t½ in human liver microsomes, min)
2a (Parent)-53.815
2bAddition of 4'-OH to benzoyl ring503.225
2cReplacement of thiomorpholine with piperazine1202.545
2dOxidation of thiomorpholine to sulfoxide302.910

This table is for illustrative purposes and the data is hypothetical.

Pharmacophore Modeling and Virtual Screening Applications

Computational techniques are indispensable in modern drug discovery for accelerating the identification of novel and potent ligands. Pharmacophore modeling and virtual screening are powerful tools that can be applied to the this compound scaffold.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target.

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed based on a set of known active molecules. For the this compound series, this would involve aligning a collection of active analogues and identifying the common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The key features would likely include the carbonyl oxygen as a hydrogen bond acceptor, the aromatic ring as a hydrophobic feature, and the halogen atoms as potential halogen bond donors.

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein in complex with a ligand is available, a structure-based pharmacophore model can be generated. This model would be derived from the key interactions observed between the ligand and the amino acid residues in the binding site. For a hypothetical target of this compound, this could reveal crucial hydrogen bonds with the carbonyl group, hydrophobic interactions with the chloro-fluorophenyl ring, and specific steric constraints imposed by the thiomorpholine moiety.

A hypothetical pharmacophore model for a this compound analogue might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction with Target
Hydrogen Bond Acceptor (HBA)Carbonyl oxygenHydrogen bond with a donor residue (e.g., NH of backbone)
Hydrophobic/Aromatic (HY/AR)2-Chloro-4-fluorophenyl ringHydrophobic interactions with nonpolar residues
Halogen Bond Donor (HBD)Chlorine or Fluorine atomInteraction with an electron-rich atom (e.g., carbonyl oxygen)
Hydrophobic (HY)Thiomorpholine ringVan der Waals interactions within a hydrophobic pocket

This table is for illustrative purposes and the data is hypothetical.

Once a robust pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

The workflow for a virtual screening campaign based on the this compound scaffold would typically involve:

Database Selection: Choosing appropriate chemical databases, such as ZINC, ChEMBL, or corporate compound libraries.

Pharmacophore-Based Screening: Filtering the databases to identify molecules that fit the pharmacophore model.

Molecular Docking: Taking the hits from the pharmacophore screen and docking them into the binding site of the target protein (if the structure is known) to predict their binding mode and estimate their binding affinity.

Hit Selection and Experimental Validation: Selecting a diverse set of the most promising hits for synthesis and biological testing to confirm their activity.

This approach allows for the efficient exploration of chemical space and the identification of novel chemotypes that may have improved properties compared to the initial lead compound.

Chemical Reactivity and Reaction Mechanisms of 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine

Mechanistic Studies of Transformations Involving 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine

The primary transformation involving the formation or cleavage of the amide bond in this compound would be of central interest in mechanistic studies. The reaction, typically a nucleophilic acyl substitution, involves the attack of the thiomorpholine (B91149) nitrogen on the carbonyl carbon of 2-chloro-4-fluorobenzoyl chloride.

Elucidation of Reaction Pathways and Identification of Intermediates

The generally accepted pathway for the N-acylation of a secondary amine like thiomorpholine by an acyl chloride proceeds through a tetrahedral intermediate.

Reaction Pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-4-fluorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. In this species, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate collapses to reform the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion.

Deprotonation: A base, which could be another molecule of thiomorpholine or an added non-nucleophilic base (like triethylamine), removes the proton from the nitrogen atom to yield the final, neutral amide product, this compound.

Computational modeling and spectroscopic techniques such as in-situ IR or NMR spectroscopy could be employed to detect or infer the presence of the short-lived tetrahedral intermediate.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for understanding the reaction mechanism by measuring the rate of the reaction under various conditions. For the synthesis of this compound, the reaction rate would likely be monitored by tracking the disappearance of reactants or the appearance of the product over time using techniques like HPLC or GC.

For many nucleophilic acyl substitutions, the initial nucleophilic attack and formation of the tetrahedral intermediate is the rate-determining step.

The subsequent collapse of this intermediate is generally a faster process.

Table 6.1: Hypothetical Kinetic Data for Acylation Reaction

Experiment [Thiomorpholine] (M) [2-Chloro-4-fluorobenzoyl chloride] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻³
2 0.20 0.10 3.0 x 10⁻³
3 0.10 0.20 3.0 x 10⁻³

This interactive table illustrates how doubling the concentration of either reactant would be expected to double the initial reaction rate, consistent with a second-order rate law.

Influence of Solvent Systems on Reactivity

The choice of solvent can significantly impact the rate and outcome of the acylation reaction by stabilizing or destabilizing reactants, transition states, and intermediates.

Analysis of Solvent Polarity and Specific Solvation Effects on Reaction Rates

The reaction to form this compound involves the formation of a charged, polar tetrahedral intermediate from neutral reactants.

Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile would be expected to facilitate this reaction. They can solvate the charged intermediate, stabilizing it and the transition state leading to its formation, thereby increasing the reaction rate compared to nonpolar solvents.

Polar Protic Solvents: Solvents like water or ethanol (B145695) are generally avoided. While polar, their acidic protons can protonate the amine nucleophile (thiomorpholine), reducing its nucleophilicity and slowing down or preventing the reaction. They can also react directly with the highly reactive acyl chloride.

Nonpolar Solvents: Solvents such as hexane (B92381) would be poor choices as they cannot effectively stabilize the polar transition state, leading to a significantly slower reaction rate.

Table 6.2: Expected Relative Reaction Rates in Different Solvents

Solvent Dielectric Constant (Polarity) Expected Relative Rate Primary Solvation Effect
Hexane 1.9 Very Slow Poor stabilization of transition state
Dichloromethane 9.1 Moderate to Fast Good stabilization of transition state
Acetonitrile 37.5 Fast Excellent stabilization of transition state

This interactive table shows the anticipated trend where increasing solvent polarity (in aprotic systems) accelerates the reaction rate due to better stabilization of the polar transition state.

Investigation of Solvent-Mediated Conformational Changes and Their Impact on Reactivity

The thiomorpholine ring exists in a chair conformation. While solvent effects on the conformation of the amide product are possible, the more significant impact is on the nucleophilicity of the reactant amine.

The conformation of the thiomorpholine ring itself is relatively rigid. However, specific solvent interactions could influence the orientation of the nitrogen's lone pair of electrons, which is crucial for its role as a nucleophile. In a highly structured solvent environment, solvent molecules might create a "cage" around the amine, sterically hindering its approach to the electrophile and potentially slowing the reaction. However, for a small molecule like thiomorpholine, this effect is generally less pronounced than the electronic effects described by solvent polarity. The primary influence of the solvent remains its ability to stabilize the charged intermediates and transition states inherent to the nucleophilic acyl substitution mechanism.

Stereochemical Investigations of 4 2 Chloro 4 Fluorobenzoyl Thiomorpholine Where Applicable

Analysis of Conformational Isomerism and Inversion Barriers

The stereochemical landscape of 4-(2-chloro-4-fluorobenzoyl)thiomorpholine is principally defined by two key dynamic processes: the conformational isomerism arising from restricted rotation about the N-C(O) amide bond and the inversion of the thiomorpholine (B91149) ring.

Rotational Isomerism (Atropisomerism):

The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of conformational isomers, often referred to as rotamers. In the case of N-aroyl heterocycles, such as this compound, the presence of ortho-substituents on the benzoyl ring can create a significant energy barrier to rotation. This phenomenon, known as atropisomerism, can lead to the existence of stable, separable enantiomeric or diastereomeric conformers if the rotational barrier is sufficiently high (typically >20-23 kcal/mol).

The 2-chloro substituent on the benzoyl group in the target molecule is expected to sterically hinder rotation around the N-aroyl bond. This steric hindrance can result in two distinct, non-superimposable atropisomers if the rotational barrier is high enough to allow for their isolation at room temperature. The energy barrier to this rotation is influenced by the size of the ortho-substituent and its interactions with the thiomorpholine ring.

Compound Class Type of Isomerism Typical Rotational Energy Barriers (kcal/mol) Notes
N-Aroyl PiperidinesRotational Isomerism15 - 25The barrier is highly dependent on the nature and size of the ortho-substituents on the aryl ring.
N-Acyl AmidesCis-Trans Isomerism15 - 20The barrier is influenced by steric and electronic factors of the substituents on both the acyl and amine moieties.
Atropisomeric BiarylsAxial Chirality> 23Stable atropisomers can often be resolved and do not interconvert at room temperature.

Thiomorpholine Ring Inversion:

The six-membered thiomorpholine ring is not planar and, similar to cyclohexane (B81311), adopts various non-planar conformations to relieve ring strain. The most stable conformation is typically a chair form. The thiomorpholine ring can undergo a conformational process known as ring inversion or ring flipping, where one chair conformation converts into another. In this process, axial substituents become equatorial and vice-versa.

The energy barrier for the ring inversion of the parent thiomorpholine is expected to be lower than that of cyclohexane due to the presence of the heteroatoms. The N-aroyl substituent in this compound will influence the conformational equilibrium and the barrier to ring inversion. The bulky aroyl group is likely to prefer an equatorial position to minimize steric interactions.

During the ring inversion process, the chair conformation passes through higher energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. The energy difference between these conformations determines the rate of ring inversion.

Conformation Relative Energy Key Features
ChairLowestStaggered conformations, minimizing torsional strain.
Twist-BoatIntermediateLess stable than the chair, but more stable than the boat.
BoatHigherEclipsed conformations, leading to significant torsional strain.
Half-ChairHighest (Transition State)Represents the energy maximum during the chair-to-chair interconversion.

Stereoselective Synthesis of Chiral Derivatives

Given that this compound is an achiral molecule, the introduction of chirality would require either the formation of atropisomers that are stable to racemization or the introduction of stereocenters on the thiomorpholine ring.

Atroposelective Synthesis:

If the rotational barrier around the N-aroyl bond is sufficiently high, it would be possible to synthesize enantiomerically enriched or pure atropisomers. Atroposelective synthesis can be achieved using several strategies, including:

Chiral Catalysis: The use of a chiral catalyst can favor the formation of one atropisomer over the other in the acylation reaction between 2-chloro-4-fluorobenzoyl chloride and thiomorpholine. Chiral phosphoric acids and other organocatalysts have been successfully employed in the atroposelective synthesis of various N-aryl compounds. nih.gov

Chiral Auxiliaries: A chiral auxiliary attached to either the benzoyl or thiomorpholine moiety could direct the stereochemical outcome of the N-acylation or a subsequent reaction that establishes the chiral axis. The auxiliary would then be removed to yield the chiral product.

Dynamic Kinetic Resolution: If the atropisomers interconvert at a manageable rate, it is possible to selectively react one enantiomer under kinetic control, thereby enriching the other.

Diastereoselective Synthesis of Ring-Substituted Derivatives:

Introducing substituents on the thiomorpholine ring can create one or more stereocenters, leading to chiral derivatives. The stereoselective synthesis of such derivatives can be accomplished through various methods:

From Chiral Precursors: Starting the synthesis from an enantiomerically pure substituted thiomorpholine would directly lead to a chiral derivative of the target compound.

Diastereoselective Reactions: Performing a reaction on the existing this compound that introduces a substituent on the ring could be controlled to favor one diastereomer over another. For instance, a directed metalation-alkylation sequence could be influenced by the conformation of the N-aroyl group.

Enantioselective Reactions: The use of chiral reagents or catalysts to introduce a substituent on the thiomorpholine ring could lead to an enantiomerically enriched product.

Strategy Description Potential Application to Target Compound
Atroposelective CatalysisA chiral catalyst directs the formation of one atropisomer during the N-acylation step.Synthesis of enantiomerically enriched atropisomers of this compound.
Chiral AuxiliaryA chiral group is temporarily attached to guide the stereochemical outcome of a reaction.Could be used to control the formation of a chiral axis or a stereocenter on the ring.
Diastereoselective SynthesisIntroduction of a new stereocenter with a specific relationship to existing structural features.Synthesis of specific diastereomers of substituted this compound derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine, and what methodological precautions are necessary?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-fluorobenzoyl chloride with thiomorpholine in a base-mediated system (e.g., triethylamine in dichloromethane) under inert atmosphere ensures controlled acylation . Solvent choice (e.g., 1-butanol, DMF) and temperature (reflux vs. room temperature) significantly impact yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Safety protocols for handling flammable solvents (GHS Category 4) and corrosive reagents (GHS Category 1A skin irritants) must be followed .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with peaks corresponding to the benzoyl group (aromatic protons at ~7.0–8.0 ppm) and thiomorpholine’s methylene/methine groups (~3.0–4.0 ppm) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 288.03).
  • FT-IR : Bands near 1680 cm1^{-1} confirm the carbonyl (C=O) stretch.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from synthetic by-products?

  • Answer : Contradictions often stem from incomplete reactions or isomer formation. For instance, competing O-acylation (vs. N-acylation) may produce undesired esters. To mitigate:

  • Optimize Reaction Conditions : Use excess thiomorpholine to favor N-acylation.
  • Advanced Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to separate isomers.
  • 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers .
    • Example : In a related thiomorpholine derivative, HSQC clarified methine vs. methylene assignments in overlapping regions .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactivity?

  • Answer :

  • Control Moisture : Thiomorpholine derivatives are hygroscopic; use anhydrous solvents and glovebox techniques.
  • In Situ Monitoring : ReactIR or 19F^{19}\text{F} NMR tracks reaction progress (fluorine signals at ~-110 ppm for the benzoyl group).
  • Statistical Design : Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects.
  • Reference Data : Compare kinetic parameters (e.g., kobsk_{\text{obs}}) with structurally similar compounds like 4-(4-nitrophenyl)thiomorpholine .

Safety and Handling

Q. What are the primary hazards associated with this compound, and how should they be managed?

  • Answer :

  • Flammability : Classified under GHS Category 4 (H227). Store in flame-proof cabinets away from oxidizers.
  • Skin Corrosion/Irritation : GHS Category 1A (H314). Use nitrile gloves and fume hoods during handling.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Contradictions in Literature

  • Synthetic Yield Variability : Patent methods report 60–85% yields for analogous thiomorpholine derivatives depending on solvent (DMF vs. 1-butanol) and stoichiometry . Researchers should validate conditions empirically.
  • By-Product Formation : Transition metal-free routes (e.g., iodonium triflate-mediated arylation) reduce metal contamination but require rigorous exclusion of oxygen .

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